Lithium isopropoxide
Description
Context within Organolithium Chemistry and Alkoxide Reagents
Organolithium compounds are characterized by a direct bond between a carbon atom and a lithium atom, rendering them highly reactive and invaluable in organic synthesis. While lithium isopropoxide does not strictly fit this definition due to its lithium-oxygen-carbon linkage, it is functionally and synthetically aligned with organolithium chemistry. It is often categorized as a lithium alkoxide, a class of compounds that are strong bases and nucleophiles.
The reactivity of this compound stems from the highly polarized lithium-oxygen bond, which imparts significant basicity and nucleophilicity to the isopropoxide group. This property allows it to participate in a wide array of reactions, including deprotonation, nucleophilic substitution, and addition reactions. Its utility is further enhanced by its solubility in various organic solvents such as alcohols, benzene (B151609), and tetrahydrofuran (B95107).
In the broader context of alkoxide reagents, this compound offers a unique combination of reactivity and steric hindrance. Compared to smaller alkoxides like lithium methoxide (B1231860) or ethoxide, the bulky isopropyl group can influence the stereochemical outcome of reactions, providing a level of selectivity that is highly sought after in complex molecule synthesis. This steric bulk also modulates its basicity, making it a strong but non-nucleophilic base in certain applications.
Historical Trajectories and Key Research Milestones for this compound
The development of lithium-based reagents is intrinsically linked to the broader history of organometallic chemistry. The initial discovery of lithium in 1817 by Johan August Arfwedson laid the groundwork for future explorations into its chemical behavior. Early research in the 20th century focused on the synthesis and reactivity of organolithium compounds, which set the stage for the investigation of related species like lithium alkoxides.
A significant milestone in the production of lithium alkoxides was the development of processes to synthesize high-purity solid products on an industrial scale. One patented method involves the slow addition of an alcohol, such as isopropanol (B130326), to lithium metal under controlled temperature conditions (20-30°C initially, then maintained at 60-80°C) to manage the exothermic reaction and the evolution of flammable hydrogen gas.
The latter half of the 20th century and the early 21st century saw a surge in research into the applications of lithium compounds, driven in large part by the advent of the lithium-ion battery. The groundbreaking work of John B. Goodenough, M. Stanley Whittingham, and Akira Yoshino in the 1970s and 1980s revolutionized energy storage and spurred further investigation into all facets of lithium chemistry. While not a direct component of early commercial lithium-ion batteries, the fundamental understanding of lithium's electrochemical properties has indirectly fueled interest in compounds like this compound for advanced materials applications.
A notable development in the materials science application of this compound came in 2011 with research demonstrating its use in creating a solid lithium electrolyte. By incorporating this compound into a metal-organic framework with open metal sites, researchers were able to achieve high ionic conductivities at ambient temperatures, a crucial step toward the development of safer, all-solid-state batteries.
Contemporary Significance of this compound in Chemical Synthesis and Materials Science Research
The importance of this compound in modern research is multifaceted, spanning organic synthesis, polymer chemistry, and materials science.
In Chemical Synthesis:
Strong Base: It is widely employed as a strong base for deprotonation reactions, facilitating the formation of carbanions and other reactive intermediates. This is fundamental in the construction of complex organic molecules for pharmaceuticals and agrochemicals.
Nucleophile: Its nucleophilic nature allows it to participate in substitution and addition reactions, making it a versatile reagent for introducing the isopropoxy group into various substrates.
Catalyst: this compound can act as a catalyst in several chemical transformations, including polymerization processes.
In Materials Science:
Battery Technology: A key area of contemporary research involves the use of this compound in the development of advanced materials for lithium-ion batteries. It has been used to create a lithium excess environment on the surface of cathode materials, such as Ni-rich Li[Ni₀.₇Mn₀.₃]O₂, by forming a Li₂O coating. This modification can enhance battery performance and stability.
Solid-State Electrolytes: As mentioned previously, the incorporation of this compound into metal-organic frameworks has shown promise in creating solid-state electrolytes with high ionic conductivity. This is a critical area of research aimed at improving the safety and energy density of next-generation batteries.
Precursor for Advanced Materials: Its reactivity with other metal alkoxides makes it a useful precursor in the preparation of thin films and other advanced materials.
The ongoing research into this compound underscores its versatility and potential to address key challenges in both synthetic chemistry and energy storage.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₇LiO |
| Molecular Weight | 66.03 g/mol |
| Appearance | White to light brown/pale yellow powder |
| Melting Point | 68-72 °C |
| Boiling Point | 73°C at 760 mmHg |
| Density | 0.897 g/mL at 25 °C |
| Solubility | Soluble in alcohols, benzene, tetrahydrofuran; reacts with water |
| CAS Number | 2388-10-5 |
Table 2: Applications of this compound in Research
| Field | Application |
| Organic Synthesis | Strong base for deprotonation, nucleophilic substitutions, synthesis of pharmaceuticals and agrochemicals. |
| Polymer Chemistry | Catalyst in polymerization processes, synthesis of lithium-containing polymers. |
| Materials Science | Preparation of advanced materials and thin films, modification of cathode materials for lithium-ion batteries, precursor for solid-state electrolytes. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635471 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-10-5 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Lithium Isopropoxide and Its Derivatives
Established Laboratory Synthesis Routes for Lithium Isopropoxide
In a laboratory setting, this compound can be synthesized through several well-established methods. These routes are often chosen for their reliability and the ability to produce high-purity products for research and specialized applications.
Direct Metal-Alcohol Reaction Pathways
The most direct method for synthesizing this compound involves the reaction of lithium metal with isopropanol (B130326). This reaction is typically performed under controlled conditions to manage its exothermic nature and the evolution of hydrogen gas. The general reaction is as follows:
2 Li + 2 CH₃CH(OH)CH₃ → 2 LiOCH(CH₃)₂ + H₂
This pathway is favored for its simplicity and the high purity of the resulting alkoxide. The reaction can be carried out in an ether medium, which facilitates the formation of crystalline, soluble lithium alkoxides.
Non-Hydrolytic Solution-Phase Synthetic Approaches
Non-hydrolytic sol-gel (NHSG) processes offer an alternative route to this compound and other metal alkoxides. mdpi.com These methods avoid the use of water, instead relying on reactions between a metal precursor and an oxygen donor like an alcohol, ether, or carboxylate in a non-aqueous solvent. mdpi.com For instance, lithium tert-butoxide can react with oxygen to yield this compound. This approach is particularly valuable for synthesizing mixed metal oxides and organic-inorganic hybrid materials where the presence of water could lead to undesirable side reactions. An example of a non-hydrolytic route involves the reaction of titanium(IV) isopropoxide with acetic anhydride (B1165640) to produce mesoporous anatase TiO2.
Alkylation of Lithium Compounds Yielding this compound
This compound can also be generated through the alkylation of other lithium compounds. One such method involves the reaction of isopropyllithium (B161069) with various electrophiles, where this compound is formed as a byproduct. Another approach is the reaction of an organolithium compound, such as n-butyllithium, with an alcohol. This method is commercially favorable as it utilizes metallic lithium instead of more expensive organolithium compounds. For example, treating titanium(IV) isopropoxide with two equivalents of n-butyllithium generates a mixture of titanium(II) isopropoxide and this compound.
Industrial-Scale Synthesis and Process Optimization Research
The large-scale production of this compound presents challenges, primarily due to the highly exothermic and rapid reaction between lithium metal and alcohols, which generates significant amounts of flammable hydrogen gas. Ensuring high purity (≥98%) for the solid product on an industrial scale is difficult.
A patented process addresses these challenges by slowly adding the alcohol to a reactor containing lithium metal at a controlled temperature of 20-30°C. The reaction temperature is maintained at 60-80°C using external cooling. This method allows for the production of various liquid alcohol lithium compounds, including this compound with a mass fraction of 29.5%. Subsequent drying under vacuum yields a solid product with a purity of 99%.
Process optimization research often focuses on factors like the purity of the lithium metal. Using low-sodium lithium metal can significantly reduce reaction times compared to industrial-grade lithium. Other research explores different synthesis methods, such as the sol-gel method, to achieve high purity and smaller particle sizes, which are crucial for applications like lithium-ion batteries.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency.
One key aspect is the use of renewable feedstocks and less hazardous reagents. For example, replacing hazardous organic solvents with more benign alternatives or conducting reactions in aqueous media where possible aligns with green chemistry goals. The use of catalytic amounts of reagents, such as lithium hydroxide (B78521) in certain reactions, is another green approach as it is less hygroscopic and easier to handle than other alkali metal hydroxides.
In the context of materials science, green synthesis routes are being developed for materials that utilize this compound as a precursor. For instance, research into the synthesis of the solid electrolyte LATP (Lithium Aluminium Titanium Phosphate) focuses on replacing certain precursors with more environmentally friendly options to reduce CO2 emissions.
Synthesis of this compound-Assisted Heterometallic Alkoxide Clusters
This compound plays a crucial role as a ligand and a reactant in the synthesis of heterometallic alkoxide clusters. These clusters, containing two or more different metal atoms, are of significant interest for their applications as single-source precursors for mixed-metal oxide materials.
The synthesis of these clusters often involves the reaction of a metal halide or alkoxide with this compound. For example, a tantalum-lithium bimetallic cluster was synthesized by reacting a tantalum ketiminate complex with an excess of this compound in diethyl ether. Similarly, lithium-zirconium alkoxide species have been synthesized through the reaction of n-butyllithium with zirconium(IV) n-propoxide.
The structure and properties of these heterometallic clusters are highly dependent on the reaction conditions and the nature of the ligands involved. The use of this compound can facilitate the formation of specific cluster cores, such as edge-sharing bis(open-cube) structures. These clusters can then be used to deposit thin films or create nanophase powders of mixed-metal oxides.
Advanced Characterization and Theoretical Studies of Lithium Isopropoxide Aggregates
Spectroscopic Probes for Aggregation Behavior and Solution Structures
In solution, lithium isopropoxide exists as a dynamic equilibrium of various aggregated species. The specific nature of these aggregates is highly dependent on the solvent, concentration, temperature, and the presence of other coordinating species. Spectroscopic methods are indispensable for elucidating these complex solution-state structures.
NMR spectroscopy is the most powerful tool for investigating the structure and dynamics of organolithium compounds in solution. By utilizing various nuclei (e.g., ¹H, ⁶Li, ⁷Li, ¹³C), it is possible to obtain detailed insights into aggregation states, ligand environments, and the dynamics of exchange processes.
Both stable lithium isotopes, ⁷Li (92.6% natural abundance, spin I = 3/2) and ⁶Li (7.4% natural abundance, spin I = 1), are NMR active and provide direct information about the electronic environment around the lithium centers.
⁷Li NMR : Due to its high natural abundance, ⁷Li NMR is readily accessible. However, its quadrupolar nature (I > 1/2) can lead to broad resonance signals, which may complicate the analysis of spectra containing multiple, chemically similar species undergoing exchange. Despite this, changes in chemical shift and linewidth with temperature can provide information on dynamic exchange processes. rhhz.net
⁶Li NMR : The ⁶Li nucleus, with its smaller quadrupole moment, is often preferred for structural studies as it yields significantly sharper lines, allowing for better resolution of different aggregate species. The primary drawback is its low natural abundance, which often necessitates isotopic enrichment. The number of distinct signals in a ⁶Li NMR spectrum can correspond to the number of different lithium environments in a stable aggregate or an average signal if dynamic exchange is rapid on the NMR timescale. For many lithium alkoxides, studies have identified tetrameric and dimeric aggregates in solution. researchgate.net
The chemical shift (δ) in lithium NMR is sensitive to the coordination number and geometry of the lithium ion, making it a useful probe for aggregation.
The "isotopic fingerprint" method is a refined NMR technique used to elucidate the composition and structure of aggregates, particularly mixed aggregates. This method relies on observing the small changes in the ⁶Li chemical shift that occur upon isotopic substitution (e.g., H/D) in the alkoxide ligand.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This "chromatography by NMR" method provides information about the relative size of molecules in solution. The diffusion coefficient (D) is related to the size and shape (hydrodynamic radius) of a molecule through the Stokes-Einstein equation.
For this compound, DOSY can distinguish between different aggregation states (e.g., monomers, dimers, tetramers) coexisting in solution, as larger aggregates diffuse more slowly than smaller ones. Multinuclear DOSY experiments, utilizing nuclei such as ¹H, ⁷Li, and ¹³C, provide a comprehensive picture of the solution state. By correlating the diffusion coefficients of unknown reactive intermediates with those of known internal standards, it is possible to estimate the molecular weight and thus the aggregation number and solvation state of the this compound species.
Table 1: Application of DOSY NMR to Organolithium Aggregates
| Feature | Description | Reference |
| Principle | Separates species based on diffusion coefficients, which correlate with size and molecular weight. | , , |
| Application | Determines aggregation number (n) and solvation state of Li-alkoxide aggregates. | , |
| Technique | A 2D NMR experiment where one dimension is the chemical shift and the other is the diffusion coefficient. | |
| Advantages | Non-invasive; allows for the characterization of multiple species in equilibrium without separation. | , |
| Nuclei Used | ¹H, ⁶Li, ⁷Li, ¹³C, and others can be used for multinuclear DOSY studies. | , |
While lithium NMR probes the metal center, ¹H and ¹³C NMR spectroscopy provides crucial information about the isopropoxide ligand. savemyexams.com The number of signals, their chemical shifts, and multiplicities in the proton and carbon spectra reveal the symmetry and electronic environment of the organic portion of the aggregate.
In a highly symmetric aggregate, such as a cubic tetramer where all four isopropoxide groups are equivalent, a single set of resonances for the methine (CH) and methyl (CH₃) groups would be expected in both the ¹H and ¹³C NMR spectra. savemyexams.com If the aggregate has lower symmetry or if multiple different aggregates are present and exchanging slowly, multiple sets of signals may be observed. The chemical shifts of the α-carbon and α-proton (the CH group) are particularly sensitive to coordination with the lithium ion.
Table 2: Representative NMR Data for Alkoxide Ligands
| Nucleus | Type of Information | Expected Observation for Symmetric Aggregate | Reference |
| ¹H NMR | Ligand symmetry, number of non-equivalent protons, dynamic processes. | One methine septet, one methyl doublet. | , |
| ¹³C NMR | Number of non-equivalent carbon environments. | One methine signal, one methyl signal. | savemyexams.com, |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Diffusion-Ordered NMR Spectroscopy (DOSY) for Reactive Intermediates
X-ray Crystallographic Analysis of Solid-State Structures
Single-crystal X-ray diffraction provides definitive structural information for compounds in the solid state. While obtaining suitable crystals of simple lithium alkoxides can be challenging due to their high reactivity and tendency to form amorphous powders or complex solvates, several structures have been reported, often as part of larger bimetallic clusters.
For example, a unique tantalum-lithium bimetallic cluster incorporating this compound has been structurally characterized. The analysis revealed an edge-sharing bis(open-cube) core structure, demonstrating the propensity of this compound to form stable, ordered aggregates with Li-O frameworks. In such structures, the lithium atoms are typically coordinated to multiple oxygen atoms from the isopropoxide ligands, forming a central Li-O core. The isopropoxide groups bridge between lithium centers. These solid-state structures provide invaluable models for understanding the probable core geometries of aggregates that persist in solution.
Computational Chemistry and Density Functional Theory (DFT) Investigations of this compound
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the complex structural and reactive behavior of lithium alkoxides. For this compound, these theoretical studies provide molecular-level insights that are often difficult to obtain through experimental methods alone. DFT allows for the detailed examination of aggregation energetics, the nature of bonding within the aggregates, and the relationship between the aggregate's structure and its chemical reactivity.
Modeling Aggregation Energetics and Geometries
This compound, like other lithium alkoxides, does not typically exist as a simple monomer in non-polar solvents. Instead, it forms various aggregated species. Computational modeling is crucial for determining the geometries of these aggregates and the energetic factors that govern their formation.
Theoretical studies on related lithium compounds, such as lithium enolates and other alkoxides, have shown that aggregation is a thermodynamically favorable process. The primary driving force is the stabilization achieved by coordinating the electron-deficient lithium centers with the electron-rich oxygen atoms of multiple alkoxide units. DFT calculations are used to predict the most stable three-dimensional arrangements of these aggregates. Common predicted geometries for lithium alkoxides include dimers, tetramers, and hexamers.
For instance, tetrameric aggregates are frequently found to adopt a distorted cubane-type structure, with alternating lithium and oxygen atoms at the vertices of the cube. Hexameric aggregates have been shown to form stacked-ring or prismatic structures. A notable example, though involving a fluorinated analogue, is the hexameric structure of lithium hexafluoroisopropoxide, [Li(μ3-OCH(CF3)2)]6, which adopts a hexagonal prism geometry in the solid state, a structure corroborated by theoretical models.
The relative stability of these different aggregation states can be quantified by calculating the aggregation energy. This is typically done by comparing the total energy of the aggregate with the sum of the energies of its constituent monomers. While specific energetic data for this compound is dispersed throughout the literature, a general trend observed in computational studies of analogous lithium compounds is that reactivity decreases as the size of the aggregate increases (monomer >> dimer > tetramer). This inverse relationship between stability and reactivity implies that significant energy is released upon aggregation.
It is important to note that the accuracy of these energetic predictions can depend on the computational method employed. Some studies have indicated that certain DFT functionals may underestimate the gas-phase free energies of aggregation when compared to higher-level theoretical methods.
Table 1: Common Geometries of Lithium Alkoxide Aggregates Predicted by Computational Modeling
| Aggregation State | Common Geometry | Description |
| Dimer | Planar or Ladder-like Ring | Two Li and two O atoms forming a four-membered ring. |
| Tetramer | Distorted Cube (Cubane) | A (LiO)₄ core with Li and O atoms at alternating vertices. |
| Hexamer | Stacked Ring / Hexagonal Prism | Two six-membered (LiO)₃ rings stacked on top of each other. |
Elucidating the Nature of Lithium-Oxygen Bonding in Aggregates
DFT calculations provide a detailed picture of the electronic structure within this compound aggregates, offering insights into the nature of the crucial lithium-oxygen (Li-O) bonds. These bonds are primarily ionic in character, resulting from the electrostatic attraction between the positive lithium cations (Li⁺) and the negative oxygen centers of the isopropoxide anions (i-PrO⁻). However, a degree of covalent character is also present.
Quantum mechanics/molecular mechanics (QM/MM) simulations have been used to analyze the distinctive properties of the C-O-Li bond pattern. These studies reveal that the Li-O distances and the coordination environment of the lithium atoms are key determinants of the aggregate's structure and stability.
In tetrameric cubane (B1203433) structures of related lithium alkoxides, typical Li-O bond distances are calculated to be in the range of 1.91 to 1.95 Å. More complex aggregates containing this compound have also been structurally characterized, providing concrete data. For example, in a mixed-ligand cluster, Li-O bond lengths involving the isopropoxide oxygen were found to be approximately 1.88-1.90 Å, while the Li-O-Li bond angles within the core structure were around 79.3°. This acute angle is characteristic of the strained, cage-like structures of these aggregates.
Table 2: Representative Bonding Parameters in Lithium Alkoxide Aggregates from a Computationally-Supported Structural Study
| Parameter | Description | Typical Value | Reference |
| Li-O Bond Length | The distance between a lithium atom and a bridging isopropoxide oxygen. | ~1.88 - 1.95 Å | |
| Li-O-Li Bond Angle | The angle formed by two lithium atoms and a shared oxygen atom in the core. | ~79.3° |
Simulating Structure-Reactivity Relationships
A major strength of computational chemistry is its ability to link the structure of a chemical species to its reactivity. For this compound, DFT simulations can model reaction pathways and transition states to predict how different aggregates will behave in a chemical reaction.
A consistent finding from theoretical studies on related lithium aggregates, such as lithium enolates, is that the degree of aggregation has a profound impact on reactivity. Simulations of processes like the aldol (B89426) reaction show that smaller aggregates are significantly more reactive than larger ones. The reaction involving a monomeric species typically has the lowest activation energy, followed by the dimer, and then the tetramer, which is often considered to be kinetically dormant or a "resting state."
The reason for this trend, as revealed by simulations, is twofold. First, the lithium and oxygen centers in larger, more stable aggregates are highly coordinated, making them less available to interact with external reagents. Second, for a reaction to occur, some degree of de-aggregation or structural rearrangement of the stable core is often necessary, which requires a significant energy input. The reaction mechanism can be complex, involving the initial coordination of a substrate to the aggregate, followed by the reaction itself, and finally, a rearrangement of the product within the lithium-oxygen cluster.
By modeling these intricate reaction pathways, computational studies can rationalize experimental observations, such as why certain reactions require specific solvents (which can influence the aggregation state) or why additives can enhance reaction rates by breaking up larger aggregates into more reactive, smaller units. These simulations are crucial for understanding the mechanistic details that govern the synthetic utility of this compound.
Mechanistic Investigations of Lithium Isopropoxide Reactivity
Fundamental Reaction Pathways and Intermediates
Lithium isopropoxide, a versatile organolithium compound, engages in a variety of fundamental reaction pathways critical to organic synthesis. Its reactivity is primarily characterized by proton abstraction, hydride transfer, and nucleophilic addition mechanisms. Understanding these pathways and the intermediates involved is crucial for controlling reaction outcomes.
Proton Abstraction and Deprotonation Mechanisms
As a strong base, this compound is widely utilized for deprotonation reactions. This process involves the abstraction of a proton from a substrate, generating a carbanion or other negatively charged species. The mechanism is particularly effective for deprotonating weak acids and is a key step in forming carbon-carbon bonds.
The basicity of this compound facilitates its use in various synthetic transformations. For instance, it can be employed to generate reactive intermediates from less acidic precursors. The reaction of terminal alkynes with a combination of titanium(IV) isopropoxide and an organolithium reagent, such as n-butyllithium, leads to the in-situ formation of this compound. This this compound is hypothesized to coordinate with titanacyclopropene and titanacyclopentadiene intermediates, forming "ate" complexes. This coordination influences the subsequent reaction pathways, including cyclotrimerisation processes.
In some cases, this compound can act as a mild base. For example, lithium hexafluoroisopropoxide has been shown to be effective for Horner-Wadsworth-Emmons olefination of aldehydes that are prone to epimerization, yielding products with high E-selectivity and minimal side reactions.
The table below summarizes key aspects of proton abstraction by this compound.
| Feature | Description | Reference |
| Role | Strong base for deprotonation | |
| Application | Generation of carbanions, C-C bond formation | |
| In-situ generation | Formed from Ti(OiPr)4 and organolithium reagents | |
| Intermediate formation | Forms "ate" complexes with transition metal intermediates | |
| Mild basicity variant | Lithium hexafluoroisopropoxide for sensitive substrates |
Hydride Transfer Processes and Stereochemical Considerations
This compound is an efficient hydride donor, capable of reducing ketones to alcohols. This reactivity is a hallmark of its chemical behavior and is more pronounced compared to sodium and potassium isopropoxides. The transfer of a hydride ion (H⁻) from the isopropoxide moiety to a carbonyl carbon is the key step in these reductions.
The stereochemistry of hydride reductions using this compound is influenced by steric factors. The reduction of cyclohexanones, including steroid ketones, yields different ratios of axial to equatorial alcohols depending on the specific isopropoxide used. Generally, the reduction process can be understood through the concepts of "steric approach control," which considers the ease of formation of the initial metal-organic complex, and "product development control," which relates to the relative energies of the product-like transition states.
An unprecedented stereoselective hydride transfer from a lithium alkoxide to an aldehyde has been reported, where the stereochemical outcome was determined using a single enantiomer of the alkoxide in conjunction with a deuterium (B1214612) label. This outcome was consistent with a computationally predicted transition state model stabilized by attractive dispersion forces. The mechanism of hydride transfer in related systems, such as the Meerwein-Pondorf-Verley (MPV) reduction, involves the transfer of a hydride from an aluminum isopropoxide complex to a carbonyl compound.
The table below details research findings on hydride transfer reactions involving this compound.
| Substrate | Reagent | Key Finding | Reference |
| Various ketones | This compound | Efficient hydride donor for reduction | |
| Cyclohexanones, steroid ketones | Li, Na, K isopropoxides | Different axial:equatorial alcohol ratios observed | |
| Aldehyde | Single enantiomer lithium alkoxide | Stereoselective hydride transfer observed |
Nucleophilic Addition Mechanisms
This compound can act as a nucleophile, participating in addition reactions with various electrophiles. Organolithium reagents, in general, readily add to aldehydes and ketones to form alcohols after an acidic workup. The mechanism involves the nucleophilic attack of the organolithium compound on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product.
In the context of more complex reactions, this compound can play a role in facilitating nucleophilic additions. For instance, in certain allylation reactions of ketoimines catalyzed by copper complexes, this compound has been shown to accelerate the reaction rate. Mechanistic studies suggest that it increases the concentration of the active allylcopper species, thereby promoting the nucleophilic addition to the imine.
The table below outlines the fundamental steps of nucleophilic addition involving organolithium species.
| Step | Description | Reference |
| 1. Nucleophilic Attack | The organolithium reagent adds to the electrophilic carbonyl carbon. | |
| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. | |
| 3. Protonation | The alkoxide is protonated during acidic workup to give the alcohol product. |
Understanding Structure-Reactivity Relationships in this compound Chemistry
The reactivity of this compound is intricately linked to its structure, which is highly dependent on the reaction environment. Factors such as its aggregation state, the coordinating ability of the solvent, and the presence of Lewis base additives can significantly influence reaction rates and selectivity. acs.org
Correlation Between Aggregation State and Reaction Selectivity/Rate
Lithium alkoxides, including this compound, are known to exist as aggregates in solution, with the degree of aggregation depending on factors like concentration, temperature, and the nature of the solvent. For example, lithium t-butoxide exists as a hexamer in cyclohexane (B81311) and a tetramer in tetrahydrofuran (B95107) (THF). The aggregation state of organolithium compounds can have a profound effect on their reactivity.
In the case of lithium enolates, it has been shown that alkylation reactions occur predominantly with the enolate monomers. Consequently, conditions that favor lower aggregation states can lead to faster reaction rates. The addition of TMEDA (tetramethylethylenediamine), a chelating agent, can break up aggregates of metal enolates, but this can also lead to lower diastereoselectivity in some reactions, highlighting the complex role of aggregation.
The solubility of lithium alkoxides is also tied to their aggregation. The formation of mixed aggregates with other organolithium species can enhance the solubility of a less soluble lithium compound, which can be synthetically advantageous.
The table below summarizes the relationship between aggregation and reactivity.
| Factor | Effect on Aggregation | Impact on Reactivity | Reference |
| Solvent | Less polar solvents favor higher aggregation | Higher aggregation can slow down reactions that proceed through monomeric species | |
| Concentration | Higher concentration can lead to higher aggregation states | Can affect reaction order and rate | |
| Additives (e.g., TMEDA) | Can break down aggregates into smaller units or monomers | Can increase reaction rate but may decrease selectivity | |
| Mixed Aggregates | Formation with other lithium species | Can enhance solubility and influence reaction pathways |
Influence of Solvent Coordination and Lewis Base Additives on Reactivity
The solvent plays a critical role in modulating the reactivity of this compound and related organolithium compounds. Coordinating solvents like THF can solvate the lithium cation, which can break down larger aggregates into more reactive, smaller species. The effectiveness of the solvent in solvating the lithium cation is crucial; for instance, reactions in methyl tert-butyl ether (MTBE), a less effective solvating agent, are significantly slower than in THF, even for reactions that can proceed through aggregates.
Lewis base additives can also have a dramatic effect on reactivity. These additives can coordinate to the lithium cation, altering the structure and reactivity of the organolithium species. acs.org In some cases, a Lewis base can enhance the rate of a reaction by increasing the nucleophilicity or electrophilicity of the reacting species. For example, in a copper-catalyzed borylative α-C–H allylation of alicyclic amines, a catalytic Lewis base additive was found to be crucial for inhibiting a competing C–N bond-forming reaction, thereby enabling the desired C–C bond formation with high selectivity. acs.org The Lewis base deactivates certain copper species through chelation, preventing the undesired pathway. acs.org
The influence of solvent and additives is a key aspect of controlling reactions involving this compound.
| Factor | Mechanism of Influence | Effect on Reactivity | Reference |
| Coordinating Solvents (e.g., THF) | Solvation of the lithium cation, breakdown of aggregates | Generally increases reaction rates | |
| Poorly Coordinating Solvents (e.g., MTBE) | Ineffective solvation of the lithium cation | Leads to significantly slower reaction rates | |
| Lewis Base Additives | Coordination to the lithium cation, selective deactivation of competing catalytic species | Can enhance reaction rates and/or improve selectivity | acs.org |
Kinetic vs. Thermodynamic Control of Reaction Outcomes
In chemical reactions where multiple products can be formed from a single reactant via different pathways, the principle of kinetic versus thermodynamic control is fundamental to determining the product distribution. The outcome is dictated by the reaction conditions, such as temperature, solvent, and the nature of the reagents. dicp.ac.cn
Kinetic Control: At lower temperatures or during shorter reaction times, the major product is the one that forms the fastest. This "kinetic product" corresponds to the reaction pathway with the lowest activation energy (Ea). These reactions are typically irreversible under the conditions used.
Thermodynamic Control: At higher temperatures, with longer reaction times, or under conditions that allow for equilibrium between products, the most stable product will be the major component of the final mixture. This "thermodynamic product" has the lowest Gibbs free energy (G). For this to occur, the reaction must be reversible, allowing the initially formed kinetic product to revert to an intermediate and then proceed down the path to the more stable thermodynamic product.
The choice of base is also critical, particularly in reactions like the deprotonation of unsymmetrical ketones to form enolates. Sterically demanding bases, such as lithium diisopropylamide (LDA), tend to favor the kinetic enolate by abstracting the most accessible proton, a process that is often performed at very low temperatures (e.g., -78°C) to prevent equilibration. Conversely, smaller, less hindered bases under conditions that permit equilibrium tend to yield the more substituted, thermodynamically more stable enolate.
While this principle is a cornerstone of synthetic chemistry, specific studies detailing the use of this compound to selectively favor a kinetic versus a thermodynamic product are not extensively documented in the reviewed literature. However, its properties suggest a potential role. As a moderately basic and sterically unencumbered alkoxide compared to tertiary alkoxides, its influence would be highly dependent on the specific substrate and reaction conditions. In reactions involving titanium(IV) isopropoxide and organolithium reagents, the in situ generated this compound has been observed to form thermally stable titanacyclopropene "ate" complexes, suggesting that its presence can influence the stability and subsequent reactivity of intermediates, a key factor in reaction outcomes. The yield of certain reactions has also been shown to be temperature-dependent in systems where this compound is present, although this was not explicitly framed as a switch between distinct kinetic and thermodynamic products. dicp.ac.cn
Metal Interchange Reactions and Superbasic Systems Involving this compound
This compound plays a significant role in various transformations involving the exchange of metallic species and in the formulation of highly reactive superbasic systems.
Metal interchange reactions, including metal-halogen exchange and transmetalation, are powerful methods for creating new organometallic reagents. This compound has been strategically employed in these processes.
A notable application is the in situ protection of arylboronates during metal-halogen exchange. Arylboronates are generally incompatible with highly reactive organolithium reagents used for halogen exchange. However, by pre-treating the bromoarylpinacolatoboronate with this compound, a transient pinacolatoisopropoxyborate "ate" complex is formed. This complex protects the boron center, rendering it inert to the organolithium reagent and allowing for a selective lithium-bromine exchange on the aromatic ring with tert-butyllithium (B1211817) at low temperatures (-78°C). The resulting lithiated arylboronate can then be quenched with various electrophiles in a one-pot manner, providing a versatile route to functionalized arylboronates.
| Starting Material | Electrophile (E) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromophenylboronic acid pinacol (B44631) ester | I2 | 3-Iodo-phenylboronic acid pinacol ester | 81 | |
| 3-Bromophenylboronic acid pinacol ester | PhCHO | 3-(Hydroxy(phenyl)methyl)phenylboronic acid pinacol ester | 74 | |
| 3-Bromophenylboronic acid pinacol ester | DMF | 3-Formylphenylboronic acid pinacol ester | 81 | |
| 1,3-Dibromobenzene | B(OiPr)3 then I2 | 3-Iodo-phenylboronic acid pinacol ester | 65 |
This compound also participates in transmetalation and ligand exchange reactions. In reactions of terminal alkynes with titanium(IV) isopropoxide and n-butyllithium, the in situ generated this compound coordinates to intermediate titanium species, forming "ate" complexes that influence their stability and reactivity patterns. Similarly, reacting tantalum pentachloride with excess this compound results in a ligand exchange process that forms a unique bimetallic tantalum-lithium cluster.
This compound is a component in complex basic systems known as superbases. Lochmann-Schlosser bases, often termed LICKOR reagents, are mixtures of an alkyllithium (LIC) and a potassium alkoxide (KOR), most commonly potassium tert-butoxide. These reagents exhibit significantly higher basicity and reactivity than either component alone, enabling the metalation of very weak carbon acids like toluene (B28343) and benzene (B151609).
| Component | Example Compound | Role |
|---|---|---|
| Alkyllithium (LIC) | n-Butyllithium | Organometallic base precursor |
| Potassium Alkoxide (KOR) | Potassium tert-butoxide | Activator, facilitates metal exchange |
| Solvent | Tetrahydrofuran (THF) or Hexane | Reaction medium |
Advanced Applications of Lithium Isopropoxide in Organic Synthesis Research
Applications in Enolate Chemistry and Carbon-Carbon Bond Formation
Lithium isopropoxide plays a significant role in the generation and subsequent reactions of enolates, which are key intermediates in the formation of carbon-carbon bonds.
The formation of lithium enolates from aldehydes or ketones can be achieved with high regioselectivity and stereoselectivity. While strong, bulky bases like lithium diisopropylamide (LDA) are commonly used to form the kinetic enolate by deprotonating the less hindered α-proton at low temperatures, the choice of base and reaction conditions is crucial for controlling the outcome. libretexts.org this compound, often used in conjunction with other reagents, can influence the stereochemistry of enolate formation. For instance, in certain systems, the use of lithium amide bases in tetrahydrofuran (B95107) (THF) is expected to proceed through a six-membered, chair-like transition state, where steric interactions dictate the resulting (E) or (Z) enolate geometry.
The regioselectivity of enolate formation—whether the kinetic or thermodynamic enolate is formed—is a critical aspect of synthetic strategy. libretexts.org The kinetic enolate, favored by strong, hindered bases at low temperatures, is formed by removing the more accessible, less substituted α-proton. libretexts.org Conversely, thermodynamic enolates, which are more substituted and stable, are favored under conditions that allow for equilibration. libretexts.org
Table 1: Factors Influencing Regioselective Enolate Formation
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Base | Strong, sterically hindered (e.g., LDA) | Weaker base, or protic conditions |
| Temperature | Low (e.g., -78 °C) | Higher temperatures |
| Solvent | Aprotic (e.g., THF) | Protic or aprotic |
| Resulting Enolate | Less substituted | More substituted |
Lithium enolates are fundamental to aldol (B89426) reactions, a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. The pre-formation of a lithium enolate at low temperatures before the addition of an electrophile is a common strategy to control the selectivity of crossed aldol reactions. This approach minimizes self-aldolization, as the strong base reacts faster with the carbonyl compound than the enolate present. The stereochemical outcome of aldol reactions involving lithium enolates can be influenced by the enolate geometry and reaction conditions. this compound has also been noted as an efficient catalyst in stereoselective hetero-aldol Tishchenko reactions.
Discussions around aldol-type condensations have noted that base-catalyzed reactions, such as those potentially initiated by the reaction of lithium with acetone (B3395972), can lead to the formation of polymeric species. sciencemadness.org
This compound and its derivatives are utilized in alkylation reactions, where an enolate attacks an alkyl halide in an SN2 fashion. libretexts.org The controlled formation of a specific enolate is key to achieving high yields of the desired α-substituted product. libretexts.org While this compound itself can act as a nucleophile, it is often used to generate the reactive enolate species. In some cases, this compound is used in combination with other metal complexes to create potent alkylating agents. For example, a mixture of titanium(II) isopropoxide and this compound has been shown to be an effective alkylating agent for a variety of organic substrates.
The Michael addition, or conjugate addition, involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. This reaction is a valuable tool for forming carbon-carbon bonds. this compound can be employed to generate the enolate nucleophile for this reaction. The choice of base and reaction conditions is critical for controlling the regioselectivity of the addition. For instance, ketone enolates generated with bulky bases like LDA can selectively participate in Michael additions. Furthermore, lithium salts, including lithium acetate (B1210297) which can be generated from this compound, can catalyze the Michael addition of silyl (B83357) enolates to enones.
The ability of this compound to facilitate carbon-carbon bond formation makes it a valuable reagent in the synthesis of complex organic molecules. It is used in the preparation of various intermediates that are crucial for building intricate molecular frameworks. For example, this compound has been used in the synthesis of vanadium-lithium alkoxide complexes, which are themselves precursors to other complex inorganic and organometallic structures. scielo.brscielo.br These types of bimetallic reagents can exhibit unique reactivity and have applications in materials science and catalysis. scielo.br The Kulinkovich–de Meijere reaction, which uses titanium(IV) isopropoxide, allows for the synthesis of cyclopropane (B1198618) motifs, demonstrating the utility of related isopropoxide compounds in constructing complex cyclic systems.
Michael Addition Reactions
Role in Asymmetric Synthesis Methodologies
This compound plays a crucial role in various asymmetric synthesis strategies, often in combination with chiral ligands to induce enantioselectivity.
The combination of this compound with chiral ligands, such as 1,1'-bi-2-naphthol (B31242) (BINOL), creates effective chiral catalysts for asymmetric reactions. For example, a mixture of (R)-BINOL and this compound can be used for the asymmetric cyanation of aldehydes. The selection of the lithium source is critical for achieving high enantioselectivity in these systems.
In the realm of asymmetric reductions, titanium(IV) isopropoxide, in conjunction with chiral diol ligands, is used for the Kagan oxidation to produce chiral sulfoxides. This highlights the broader importance of metal isopropoxides in asymmetric transformations.
Chiral lithium amide bases, which can be conceptually related to this compound, are powerful tools for asymmetric synthesis, capable of effecting enantioselective deprotonation and subsequent reactions. The development of chiral ligands for use with organolithium reagents is an active area of research for creating new asymmetric catalytic systems.
Enantioselective Reductions and Hydride Transfers
This compound plays a significant role in enantioselective reductions, a critical process for producing chiral molecules. While not a direct hydride donor itself, it is often used in conjunction with hydride reagents to influence the stereochemical outcome of a reaction. For instance, in the Meerwein-Ponndorf-Verley (MPV) reduction, where an alcohol like isopropanol (B130326) acts as the hydride source, metal alkoxides such as this compound can be integral to the catalytic cycle. The formation of a lithium alkoxide can influence the transition state geometry, thereby directing the hydride transfer to a specific face of a prochiral ketone or aldehyde, leading to an excess of one enantiomer.
Research has shown that complex aluminum hydrides, when modified with chiral ligands, can achieve high levels of enantioselectivity in the reduction of ketones. While these systems often involve more complex chiral auxiliaries, the fundamental principle of a chiral environment directing the reduction is key. The use of this compound in conjunction with such systems can further modulate reactivity and selectivity. It has been noted as an excellent reducing agent for aromatic ketones, suggesting its involvement in electron transfer mechanisms.
Table 1: Examples of Enantioselective Reductions
| Ketone Substrate | Reducing System | Chiral Ligand/Auxiliary | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone | Lithium aluminium hydride | (S)-2-(Anilinomethyl)pyrrolidine | 92% | |
| Various Ketones | Lithium aluminium hydride | 3-O-benzyl-1,2-cyclohexylidene-α-D-glucofuranose | up to 40% | |
| α-Acetylenic ketones | LiAlH4, N-methylephedrine, 3,5-dimethylphenol | N-methylephedrine | High |
Chiral this compound-Based Reagents and Catalysts
The development of chiral reagents and catalysts derived from or incorporating this compound has opened new avenues in asymmetric synthesis. By combining this compound with a chiral ligand, a chiral base or catalyst can be generated in situ. These chiral species can then participate in a variety of reactions, imparting stereocontrol.
For example, chiral lithium amides, formed by the deprotonation of a chiral amine with an organolithium reagent, are powerful tools for enantioselective deprotonation and subsequent functionalization. While not directly this compound-based, the principles are analogous. The use of chiral ligands with metal centers is a cornerstone of asymmetric catalysis. In the context of this compound, it can act as a precursor or a component in more complex catalytic systems. For instance, in the asymmetric addition of organozinc reagents to ketones, titanium tetraisopropoxide is often used in excess, and the active catalyst is believed to involve isopropoxy bridges. The exchange of isopropoxide ligands with chiral diols or other ligands can generate a chiral environment around the metal center, leading to enantioselective transformations.
Asymmetric Alkylation and Conjugate Addition Reactions
This compound has found applications in asymmetric alkylation and conjugate addition reactions, which are fundamental carbon-carbon bond-forming processes. In a notable example, the rhodium-catalyzed asymmetric 1,4-addition of aryltitanium reagents to α,β-unsaturated ketones produces chiral titanium enolates. These intermediates are then converted to silyl enol ethers by treatment with chlorotrimethylsilane (B32843) and this compound. This step is crucial for trapping the enolate and preserving the newly formed stereocenter.
The conjugate addition of Gilman reagents (lithium diorganocuprates) to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. While this compound is not a direct component of the Gilman reagent itself, the underlying principles of using organolithium species are central. The stereochemical outcome of these additions can be controlled by using chiral substrates or chiral ligands. For instance, the conjugate addition of cyanide to chiral α,β-unsaturated oxazolidinones, catalyzed by samarium(III) isopropoxide, proceeds with good diastereoselectivity.
Table 2: Applications in Asymmetric C-C Bond Formation
| Reaction Type | Reagents | Role of Isopropoxide | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric 1,4-Addition | ArTi(OPr-i)3, [Rh(OH)((S)-binap)]2, TMSCl, LiOiPr | Trapping of chiral titanium enolate | High enantioselectivity (94-99.8% ee) | |
| Conjugate Addition | Gilman Reagent (Me2CuLi) | Not directly involved, but related organolithium chemistry | Formation of 1,4-addition product | |
| Conjugate Addition | Cyanide, Chiral oxazolidinone, Sm(OiPr)3 | Catalyst | Good diastereoselectivity |
Integration into Flow Chemistry Systems for Enhanced Synthesis
The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scale-up. beilstein-journals.org this compound and related reactive intermediates are well-suited for use in flow systems.
Process Intensification and Scale-Up Investigations
Flow chemistry is a key enabling technology for process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. manetco.be The integration of this compound-mediated reactions into flow systems allows for the rapid optimization of reaction conditions and facilitates seamless scale-up from the laboratory to industrial production. For example, the continuous synthesis of nanoparticles using metal alkoxides, including titanium isopropoxide, in flow reactors demonstrates the potential for rapid, controlled, and scalable production. This approach can be extended to various organic transformations involving this compound.
Pharmaceutical and Agrochemical Synthesis Applications
This compound serves as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Its utility lies in its ability to act as a strong base and nucleophile, facilitating the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs) and agrochemical compounds.
The enantioselective reactions discussed previously are of paramount importance in the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically active. The use of this compound in facilitating these stereoselective transformations contributes directly to the efficient synthesis of single-enantiomer drugs. Its role in forming carbon-carbon bonds is fundamental to building the molecular skeletons of a wide range of bioactive molecules.
In agrochemical synthesis, this compound is used as a raw material for producing pesticides and herbicides. Its reactivity allows for the introduction of specific functional groups and the construction of the core structures of these agriculturally important compounds.
Catalytic Applications of Lithium Isopropoxide and Derived Systems
Lithium Isopropoxide as a Direct Catalyst or Co-catalyst
This compound functions effectively both as a primary catalytic agent and as an ancillary component in bimetallic or multicomponent catalytic systems. Its ability to facilitate deprotonation or act as a hydride source is central to its catalytic activity.
As a direct catalyst, this compound is notably used in transfer hydrogenation reactions. A key example is the reduction of allylic alcohols to alkenes, where isopropanol (B130326) acts as the hydride donor. In this process, the in-situ generated this compound facilitates the crucial hydride transfer to an allylic cation. This method is valued for its synthetic utility, producing only water and acetone (B3395972) as byproducts.
As a co-catalyst, this compound is often employed to enhance the reactivity of other catalytic species. It is a component in systems for the hydrodefluorination of fluoroarenes, where it is used in conjunction with a primary catalyst like triethylborane. In such systems, it can act as a hydride source. Another significant role is in the activation of organometallic reagents, reminiscent of its function in superbase systems.
The table below summarizes selected direct and co-catalytic applications of this compound.
| Reaction Type | Role of this compound | Substrate Example | Product Example | Key Finding |
| Transfer Hydrogenation | Direct Catalyst / Hydride Source | Allylic Alcohols | Alkenes | In-situ generated this compound is the key hydride transfer agent. |
| Transfer Hydrogenation | Direct Catalyst | Carbonyl Compounds | Alcohols | The lithium cation can form stable adducts with the product alcohol, potentially inhibiting the reaction. |
| Hydrodefluorination | Co-catalyst / Hydride Source | Fluoroarenes | De-fluorinated Arenes | Used in combination with triethylborane. |
| Asymmetric Addition | Catalyst Component | Carbonyl Compounds, Lithium Acetylides | Chiral Propargylic Alcohols | A chiral lithium binaphtholate catalyst, derived in situ, can be used for asymmetric synthesis. |
Role in Polymerization Processes
This compound plays a significant role in polymer chemistry, primarily as an initiator or catalyst in anionic polymerization processes. Organolithium compounds, including alkoxides, are commercially important for the polymerization of monomers like styrenes and dienes.
In anionic addition polymerization, the process is initiated by a strong nucleophile, a role fulfilled by this compound. It initiates polymerization through nucleophilic attack on a monomer, starting the formation of a polymer chain. This method can often proceed as a "living polymerization," a process that occurs without chain transfer or termination. This high degree of control allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and specific architectures, such as block copolymers.
This compound is also utilized in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester. In these reactions, it typically acts as an ionic initiator. The mechanism can involve either direct nucleophilic attack on the monomer or deprotonation.
The table below details examples of polymerization processes involving this compound.
| Polymerization Type | Monomer | Resulting Polymer | Role of this compound |
| Anionic Addition Polymerization | Styrene, Butadiene | Polystyrene, Polybutadiene | Initiator. |
| Anionic Addition Polymerization | Isoprene, Styrene | Styrene-Isoprene-Styrene (SIS) Triblock Copolymer | Component of initiator system. |
| Anionic Ring-Opening Polymerization (ROP) | D,L-lactide | Polylactide (PLA) | Initiator. |
| Anionic Polymerization | tert-Alkyl acrylates | Poly(tert-alkyl acrylate) | Component of initiator system. |
Development of Superbasic Catalytic Systems
While a strong base in its own right, this compound is also a key ingredient in the formulation of "superbases," which are exceptionally powerful bases used for demanding deprotonation reactions. A well-known class of such reagents are the Lochmann-Schlosser superbases, which typically consist of a mixture of an alkyllithium (e.g., n-butyllithium) and a potassium alkoxide (e.g., potassium tert-butoxide).
The underlying principle involves the in-situ formation of a more reactive organometallic species through metal exchange, resulting in a system with significantly higher basicity than either component alone. The combination of a lithium compound and a potassium alkoxide (often abbreviated as LiC-KOR) generates a synergistic effect. These bimetallic mixtures can deprotonate even very weak carbon acids like toluene (B28343) and benzene (B151609) at room temperature.
Lithium-tailored superbase systems, such as mixtures of lithium alkyls (LiR) and potassium alkoxides (KOR'), are widely applied in organic synthesis. Although classic examples often feature potassium tert-butoxide, the principle extends to other alkali metal alkoxides. The use of lithium alkoxides like this compound in combination with other organometallic reagents is a strategy to create these highly potent catalytic systems for otherwise challenging chemical transformations.
Mechanism of Catalytic Action and Catalyst Optimization Studies
Understanding the mechanism of catalytic action is crucial for optimizing reaction conditions and improving catalyst performance. For systems involving this compound, mechanistic studies have focused on its role as a hydride donor, a nucleophilic initiator, and an ion transporter.
Mechanism of Catalytic Action: The catalytic mechanism is highly dependent on the reaction type.
Hydride Transfer: In Meerwein-Pondorf-Verley type reductions of carbonyls and related transfer hydrogenations, the mechanism involves the transfer of a hydride from the isopropoxide moiety to the substrate. The reaction is often reversible, and the lithium cation coordinates to the carbonyl oxygen, activating it for the hydride attack. In some cases, the lithium cation can form a stable adduct with the product alcohol, which can inhibit catalyst turnover.
Nucleophilic Initiation: In anionic polymerization, the isopropoxide anion acts as the nucleophile, adding to a monomer to initiate chain growth. The nature of the Li-O bond and the aggregation state of the organolithium compound in solution are critical. The equilibrium between covalent, dormant species and reactive ion pairs influences the polymerization rate and control.
Ion Conduction: In solid-state applications, such as in metal-organic frameworks (MOFs) developed as solid electrolytes, this compound facilitates lithium-ion transport. The mechanism involves an efficient chemical exchange between Li⁺ ions bound within the framework and those in a more mobile, free state.
Catalyst Optimization Studies: The optimization of reactions catalyzed by this compound or derived systems involves the careful adjustment of several experimental parameters to improve yield, selectivity, and efficiency.
Key strategies include:
Adjusting Reaction Conditions: Parameters such as temperature, solvent, and the order of reagent addition are fundamental to optimization. For instance, in asymmetric additions, the slow addition of a reactant can significantly enhance enantioselectivity.
Use of Additives: The performance of catalytic systems can be fine-tuned with additives. In transfer hydrogenation, the addition of a simple salt like lithium chloride (LiCl) can improve reaction yields by preventing the formation of inhibitory catalyst-product adducts. In living anionic polymerization, adding other metal alkoxides or Lewis acids can help suppress side reactions and maintain control over the polymer chain growth.
Ligand Modification: In complex catalytic systems, the ligands attached to the metal center can be modified to enhance activity and selectivity. This is a common strategy in asymmetric catalysis.
Computational Screening: Modern approaches to catalyst optimization include the use of computational algorithms to screen catalyst compositions and predict activity, potentially accelerating the discovery of highly efficient catalysts.
The following table highlights some strategies employed to optimize reactions involving this compound.
| Optimization Goal | Strategy | System/Reaction | Rationale |
| Improve Yield | Addition of LiCl | Transfer Hydrogenation of Carbonyls | Prevents formation of inhibitory lithium-alcohol adducts. |
| Improve Enantioselectivity | Slow addition of substrate | Asymmetric addition of lithium acetylides | Maintains a low concentration of the achiral reactant, favoring the catalyzed pathway. |
| Control Polymerization | Addition of potassium alkoxides | Anionic Polymerization | Promotes "living" polymerization, leading to low dispersity polymers. |
| Increase Reactivity | Use of Lewis basic solvents (e.g., THF) | Organolithium reactions | Breaks down organolithium aggregates into more reactive, smaller units. |
| Avoid Side Reactions | Pre-formation of initiator | Aldol (B89426) reactions | Using a pre-formed lithium enolate at low temperatures prevents self-condensation. |
Lithium Isopropoxide As a Precursor in Materials Science Research
Sol-Gel Synthesis of Advanced Inorganic Materials
The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Lithium isopropoxide is a frequently used lithium source in these syntheses due to its solubility in common organic solvents and its reactivity, which allows for the formation of homogeneous gels.
Fabrication of Metal Oxides and Mixed Metal Oxides
This compound is instrumental in the sol-gel synthesis of various metal oxides and mixed metal oxides. By reacting this compound with other metal alkoxides, such as aluminum isopropoxide or titanium isopropoxide, in a suitable solvent, a dual metal alkoxide can be formed. Subsequent hydrolysis and condensation reactions lead to the formation of a gel, which upon drying and heat treatment, yields the desired metal oxide or mixed metal oxide.
For instance, γ-LiAlO₂ (gamma-Lithium Aluminate) powders with submicron particle sizes have been successfully synthesized using this compound and aluminum isopropoxide as precursors. The resulting amorphous gel, with a high surface area, can be transformed into crystalline γ-LiAlO₂ upon sintering. This method offers superior control over particle size and purity compared to traditional solid-state reaction methods. Similarly, this compound has been employed in the synthesis of other mixed metal oxides, such as 0.15LiMnO₂·0.85Li₂TiO₃, through a hydrothermal process involving manganese oxide and titanium isopropoxide.
Synthesis of Lithium-Ion Battery Cathode and Anode Materials
The performance of lithium-ion batteries is heavily dependent on the properties of their electrode materials. The sol-gel method, often utilizing this compound, provides a pathway to synthesize cathode and anode materials with enhanced electrochemical performance.
Lithium Manganese Oxide (LiMn₂O₄)
While direct synthesis of LiMn₂O₄ using this compound via a sol-gel route is not extensively detailed in the provided context, the use of lithium alkoxides in the synthesis of related manganese-containing cathode materials highlights its potential. For example, a mixed metal oxide containing lithium and manganese (0.15LiMnO₂·0.85Li₂TiO₃) was prepared using lithium hydroxide (B78521) and titanium isopropoxide, demonstrating the feasibility of incorporating lithium from an alkoxide or hydroxide source into a manganese-based oxide structure. The sol-gel method is a known route for preparing various cathode materials, offering advantages in achieving homogeneity and controlled particle size.
Lithium Titanate (Li₄Ti₅O₁₂)
Lithium titanate (LTO) is a promising anode material for lithium-ion batteries due to its high safety and stability. The sol-gel method is a popular technique for synthesizing LTO, often employing this compound or other lithium alkoxides in conjunction with a titanium alkoxide like titanium isopropoxide (TIP) or titanium butoxide.
In a typical synthesis, this compound and titanium isopropoxide are dissolved in a solvent, and a chelating agent may be added to control the hydrolysis and condensation reactions. The resulting gel is then heat-treated to form crystalline LTO. This method allows for the creation of nanostructured LTO with controlled morphology, which can lead to improved electrochemical performance, such as high-rate capability and excellent cycling stability. For example, a sol-gel process involving the p-type doping of titanium isopropoxide sols with lithium has been used to create hierarchically nano-structured lithium-titanium-oxide films. By controlling the annealing temperature, different phases, including supersaturated anatase (Ti, Li)O₂ and Li₄Ti₅O₁₂, can be obtained.
| Precursors | Synthesis Method | Key Findings |
| Titanium isopropoxide, Lithium acetate (B1210297) | Sol-gel | Formation of a white monolithic gel after 1 hour. |
| Titanium isopropoxide, Lithium ethoxide | Sol-gel | Resulted in mesoporous LTO microspheres with excellent specific discharge capacity and cycling stability. |
| Titanium isopropoxide, Lithium | Sol-gel | Template-free synthesis of hierarchically nano-structured films. |
Lithium Aluminum Titanium Phosphate (B84403) (LATP)
Lithium Aluminum Titanium Phosphate (LATP) is a solid-state electrolyte with high ionic conductivity, making it a key material for all-solid-state lithium-ion batteries. The sol-gel method is a common route for synthesizing LATP powders with high purity and controlled stoichiometry.
In a typical sol-gel synthesis of LATP, precursors such as lithium acetate, aluminum nitrate, and titanium isopropoxide are dissolved in a solvent. Phosphoric acid is then added to initiate the formation of a gel. The gel is subsequently dried and calcined at high temperatures to obtain crystalline LATP. This method can yield LATP with high ionic conductivity, in the order of 1 × 10⁻³ S cm⁻¹ at room temperature. Researchers have also explored greener synthesis routes for LATP, utilizing precursors like lithium hydroxide, aluminum phosphate, and titanium isopropoxide to reduce the environmental impact.
| Precursors | Synthesis Method | Ionic Conductivity (RT) | Activation Energy |
| Lithium acetate, Aluminum nitrate, Titanium isopropoxide | Sol-gel | ~1 × 10⁻³ S cm⁻¹ | - |
| Lithium hydroxide, Aluminum phosphate, Titanium isopropoxide | Solution-assisted solid-state | 0.62 mS·cm⁻¹ | 0.33 eV |
Lithium Lanthanum Titanium Oxide (LLTO) Thin Films
Lithium Lanthanum Titanium Oxide (LLTO) is another promising solid electrolyte material. Sol-gel processing has been successfully employed to prepare amorphous LLTO thin films. An "all-alkoxide" route, which involves dissolving this compound, lanthanum 2-methoxyethoxide, and titanium isopropoxide in a solvent like 2-methoxyethanol, has been shown to be an effective method.
The resulting sol is then spin-coated onto a substrate, dried, and fired to produce a dense, crack-free amorphous thin film. The properties of the LLTO thin film, including its ionic conductivity, are highly dependent on the sol chemistry and processing conditions. The all-alkoxide route has been found to yield amorphous LLTO thin films with significantly higher ionic conductivity compared to an acetate-alkoxide route. For instance, an amorphous LLTO thin film prepared via the all-alkoxide route exhibited an ionic conductivity of 1.78 × 10⁻⁵ S cm⁻¹ at 30 °C.
| Precursors | Synthesis Route | Ionic Conductivity (30°C) | Activation Energy |
| This compound, Lanthanum 2-methoxyethoxide, Titanium isopropoxide | All-alkoxide sol-gel | 1.78 × 10⁻⁵ S cm⁻¹ | 0.36 eV |
| Lithium acetate, Lanthanum acetate, Titanium isopropoxide | Acetate-alkoxide sol-gel | 1.86 × 10⁻⁷ S cm⁻¹ | - |
Preparation of Solid Lithium Electrolyte Materials
In the quest for safer, more efficient lithium-ion batteries, solid-state electrolytes are a major focus of research, as they offer the potential to replace flammable liquid electrolytes. This compound is utilized as a key lithium source in the synthesis of several promising solid electrolyte materials. It is often employed in sol-gel processes, where it is mixed with other metal alkoxides to form a homogenous precursor solution. This solution is then processed to create complex oxide materials capable of conducting lithium ions.
For instance, this compound is a preferred lithium salt precursor for creating sol-based solid electrolyte layers. It can be combined with compounds containing elements like titanium, aluminum, lanthanum, and silicon to form materials such as lithium aluminum titanium phosphate (LATP) and amorphous lithium lanthanum titanium oxide (LLTO). The sol-gel method allows for the formation of these materials at lower temperatures compared to traditional solid-state reactions, offering better control over stoichiometry and morphology.
A novel approach to creating solid electrolytes involves the modification of Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity. While typically ionically insulating, their porous structure can be engineered to facilitate ion transport.
In a significant breakthrough, researchers demonstrated that a magnesium-based MOF, Mg₂(dobdc), could be transformed into a solid lithium electrolyte. Current time information in Bangalore, IN. The process involved introducing this compound into the MOF, which has open metal sites that can interact with the precursor. Subsequent soaking in a standard liquid electrolyte solution containing lithium tetrafluoroborate (B81430) (LiBF₄) resulted in a new hybrid material, Mg₂(dobdc)·0.35LiOⁱPr·0.25LiBF₄·EC·DEC. This modified MOF exhibits high ionic conductivity, making it a viable candidate for a solid-state battery separator. The rigid, porous structure of the MOF serves a dual role as both electrolyte and separator, physically preventing the growth of lithium dendrites that can cause short circuits in batteries with pure lithium metal anodes. Current time information in Bangalore, IN.
| Material | Ionic Conductivity (S/cm) at 300 K (27 °C) | Activation Energy (eV) | Reference |
|---|---|---|---|
| Mg₂(dobdc)·0.35LiOⁱPr·0.25LiBF₄·EC·DEC | 3.1 × 10⁻⁴ | 0.15 |
Growth of Thin Films and Coatings
This compound is a valuable precursor for depositing thin films and coatings of lithium-containing materials, a critical process for fabricating micro-devices and improving the performance of battery electrodes. These films can function as solid electrolytes or as protective layers that enhance stability and ionic conductivity at electrode interfaces.
Two primary methods utilize this compound for this purpose:
Sol-Gel Method : This technique involves creating a coating solution (sol) from precursors including this compound, which is then applied to a substrate by spin-coating or dip-coating. Subsequent heat treatment (firing) converts the film into a dense, crystalline material. Researchers have successfully prepared thin films of LiLnSiO₄ (where Ln is Lanthanum or Samarium) using a solution of this compound, silicon tetraethoxide, and a rare-earth precursor. These films, with thicknesses of 0.1-0.3 µm, demonstrated significantly higher lithium ionic conductivity than sintered pellets of the same material. Similarly, amorphous thin films of lithium lanthanum titanium oxide (LLTO) have been synthesized via an all-alkoxide sol-gel route involving this compound, showing promise for all-solid-state batteries.
Atomic Layer Deposition (ALD) : ALD is a technique that builds films one atomic layer at a time, allowing for precise thickness control and uniform coverage even on complex, high-surface-area structures. In this process, this compound can be used as the lithium precursor gas. It is pulsed sequentially with another precursor (e.g., water) into a reaction chamber. This method has been used to deposit LiAlO₂ thin films onto LiCoO₂ battery cathodes by alternating sub-cycles of this compound/water and trimethylaluminum/water. Such coatings can protect the cathode material from degradation at high voltages, improving the stability and lifespan of the battery without compromising power density, as LiAlO₂ is itself a lithium-ion conductor.
Synthesis of Lithium-Containing Polymers
This compound is employed in the field of polymer chemistry to create lithium-containing polymers, which are investigated for applications as solid polymer electrolytes (SPEs). SPEs are a key component in the development of flexible, lightweight, and safe solid-state batteries. The compound can be used as a catalyst or as a reactant to incorporate lithium into a polymer structure.
One area of research involves using this compound to create a polymer-based electrolyte system. For example, a polymer of intrinsic microporosity (PEIM) can be modified to create a polyelectrolyte (PEIM-Li). This material can then be swollen with a solution of this compound in a solvent like hexane. This process infiltrates the polymer's porous framework with mobile lithium ions, creating a solid-like electrolyte. Research indicates that the dissolved this compound within the pores of the polymer contributes to ion mobility, a critical factor for electrolyte performance.
Research on Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites at the molecular scale that combine the properties of both organic components (e.g., flexibility, processability from solution) and inorganic components (e.g., thermal stability, conductivity). The sol-gel process is a common method for synthesizing these materials, often using metal alkoxides as the inorganic precursors.
In this context, this compound can be used as the lithium source in multi-precursor systems to create lithium-containing hybrid materials. For example, while titanium isopropoxide is frequently used to form a TiO₂ inorganic network within a polymer or organic matrix, the addition of this compound to the precursor solution allows for the in-situ formation of a lithium-ion-conducting inorganic phase within the hybrid material. This approach is explored for creating solid electrolytes where the organic part provides mechanical flexibility and the inorganic part provides the pathway for ion conduction.
A related technique, Molecular Layer Deposition (MLD), has been used to create "lithicone," a hybrid organic-inorganic material with ionic conductivity, using lithium tert-butoxide, an alkoxide closely related to this compound. This demonstrates the potential of using lithium alkoxides to build functional hybrid materials from the gas phase with nanoscale precision.
Nanomaterial Fabrication via this compound Precursors
This compound serves as a precursor in the fabrication of various lithium-containing nanomaterials, particularly complex metal oxides for battery applications. Its role is often as a soluble and reactive lithium source in wet-chemical synthesis methods like sol-gel and hydrothermal processes. These methods offer precise control over particle size, morphology, and purity, which are crucial for the performance of nanomaterials.
A prominent example is the synthesis of lithium titanate (Li₄Ti₅O₁₂, or LTO) nanoparticles, a promising anode material for lithium-ion batteries known for its stability and high-rate capability. In a typical sol-gel synthesis, titanium isopropoxide is used as the titanium precursor, while a lithium salt, such as this compound or lithium acetate, provides the lithium. The precursors are mixed in a solvent, often with a chelating agent, to form a gel. This gel is then dried and calcined at high temperatures to produce the final LTO nanoparticles. By carefully controlling the reaction conditions, researchers can synthesize LTO with specific morphologies, such as nanosheets or mesoporous structures, to optimize ion diffusion and electrochemical performance.
Future Research Directions and Emerging Paradigms for Lithium Isopropoxide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that promises to revolutionize how chemical synthesis is approached. AI and machine learning (ML) algorithms are being developed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. For lithium isopropoxide, this integration could mean more efficient and predictable use in complex organic syntheses.
Novel Catalytic Systems and Sustainable Chemical Transformations
This compound is already known for its role as a catalyst and a precursor to catalysts. Future research will likely focus on developing novel catalytic systems that are more efficient, selective, and sustainable. This includes the design of bimetallic catalysts where this compound can be used in conjunction with other metals to achieve unique reactivity.
A key area of development is in "green chemistry," which seeks to minimize the environmental impact of chemical processes. This compound can play a role in this by enabling reactions to occur under milder conditions, reducing energy consumption and waste generation. For example, its use as a strong base can facilitate reactions that would otherwise require harsh and corrosive reagents. Research into its application in the conversion of renewable feedstocks and the degradation of pollutants will also be a significant focus. The development of catalytic systems for reactions like the reduction of carbon dioxide to valuable chemicals is another promising avenue.
Advanced Materials for Energy Storage and Conversion Technologies
The demand for better energy storage solutions, particularly for lithium-ion batteries, is a major driver of materials research. this compound is a valuable precursor for the synthesis of advanced materials for these applications.
One area of intense research is the development of solid-state electrolytes for lithium-ion batteries, which could offer improved safety and energy density over current liquid electrolytes. this compound has been investigated as a component in the synthesis of these solid electrolytes. For example, its addition to metal-organic frameworks (MOFs) has been shown to create materials with promising ionic conductivity. A study demonstrated that incorporating this compound into a magnesium-based MOF resulted in a solid lithium electrolyte with a conductivity of 3.1 × 10⁻⁴ S/cm at 300 K.
Future work will likely involve the design and synthesis of new MOFs and other porous materials using this compound as a lithium source, aiming to further enhance ionic conductivity and stability. Additionally, its role as an additive in conventional liquid electrolytes is being explored to improve the performance and lifespan of Ni-rich cathodes in lithium-ion batteries by inducing the formation of a robust cathode-electrolyte interphase. The exploration of novel lithium oxides, potentially synthesized using this compound, could also lead to new battery materials with unique properties. arxiv.org The broader field of energy conversion technologies, such as fuel cells and solar cells, may also benefit from new materials derived from this versatile lithium compound.
Explorations in Biologically Active Molecule Synthesis
This compound is a valuable reagent in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules. Its utility as a strong, non-nucleophilic base is particularly important in reactions where sensitive functional groups must be preserved.
Future research will continue to explore the use of this compound and its derivatives in the synthesis of complex natural products and novel drug candidates. researchgate.netresearchgate.net For example, its application in Horner-Wadsworth-Emmons reactions to create specific carbon-carbon double bonds with high stereoselectivity is an area of active investigation. researchgate.net The development of milder and more selective reaction conditions using lithium alkoxides will be crucial for the efficient synthesis of intricate molecular architectures. The synthesis of isotopically labeled compounds for use in mechanistic studies and drug metabolism research is another area where this compound could find application.
Computational-Experimental Synergy for Mechanistic Elucidation and Design
The combination of computational chemistry and experimental work is a powerful approach for understanding and predicting chemical reactivity. For reactions involving this compound, this synergy can provide deep insights into reaction mechanisms, transition states, and the role of the lithium cation.
Density functional theory (DFT) calculations can be used to model the aggregation state of this compound in different solvents and its interaction with substrates. This can help to explain observed reactivity and selectivity. For example, computational studies can elucidate the role of this compound in promoting certain reaction pathways over others. This understanding can then be used to design new experiments and to develop more efficient and selective synthetic methods.
The study of reaction kinetics, including the determination of kinetic isotope effects, can be combined with computational modeling to provide a detailed picture of the reaction mechanism. This integrated approach will be instrumental in designing novel applications for this compound, from new catalytic systems to advanced materials. The synergy between computational prediction and experimental validation is expected to accelerate the pace of discovery in all areas where this important compound is utilized.
Q & A
Q. What are the established synthesis methods for lithium isopropoxide, and how do reaction conditions influence product purity?
this compound is typically synthesized by reacting lithium metal with anhydrous isopropanol under inert atmospheres (e.g., argon) to avoid hydrolysis . Electrospinning precursors containing titanium isopropoxide and polymers (e.g., PVP) can also produce this compound composites after calcination at high temperatures (e.g., 1000°C for 10 hours) . Key factors affecting purity include:
- Moisture control : Trace water induces side reactions, forming lithium hydroxide impurities.
- Stoichiometry : Excess isopropanol ensures complete lithium metal consumption.
- Temperature : Slow exothermic reactions require cooling to prevent thermal degradation.
Q. Which characterization techniques are critical for verifying this compound’s structural and chemical properties?
- X-ray diffraction (XRD) : Confirms crystalline phase and absence of byproducts like LiOH .
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) identify ligand coordination and purity .
- Fourier-transform infrared spectroscopy (FTIR) : Detects O–H (3300 cm⁻¹) and C–O (1100 cm⁻¹) stretches to monitor hydrolysis or solvent residues .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., >200°C for solvent evaporation) .
Q. How does this compound enhance ionic conductivity in metal-organic framework (MOF)-based electrolytes?
this compound acts as a guest molecule in MOFs with open metal sites (e.g., Mg₂(dobdc)), creating ion-conducting pathways. For example, Mg₂(dobdc)·0.35LiOiPr·0.25LiBF₄·EC·DEC achieves a conductivity of 3.1 × 10⁻⁴ S/cm at 300 K due to reduced Li⁺ diffusion barriers (activation energy: 0.15 eV) . The isopropoxide ligand facilitates Li⁺ mobility by weakening interactions with the MOF backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ionic conductivity values for this compound-MOF composites?
Discrepancies often arise from differences in:
- Particle morphology : Single-particle impedance measurements isolate intrinsic conductivity (e.g., 3.1 × 10⁻⁴ S/cm ), while bulk pellet measurements include grain boundary resistance.
- Electrolyte infiltration : Incomplete soaking of MOFs in LiOiPr/electrolyte mixtures creates inhomogeneous Li⁺ distribution. Use in situ X-ray tomography to visualize infiltration efficiency .
- MOF activation : Residual solvents block pores; optimize activation via supercritical CO₂ drying .
Q. What experimental strategies improve the long-term stability of this compound in electrochemical devices?
- Surface passivation : Coat MOF particles with thin ALD layers (e.g., Al₂O₃) to prevent side reactions with electrolytes .
- Additive engineering : Introduce scavengers (e.g., LiPF₆) to neutralize trace HF or H₂O in battery cells .
- Accelerated aging tests : Monitor conductivity decay under elevated temperatures (e.g., 60°C) to extrapolate operational lifespan .
Q. How can computational modeling guide the design of this compound-doped materials for higher conductivity?
- Density functional theory (DFT) : Calculate Li⁺ migration barriers in MOF frameworks to identify optimal pore sizes and ligand chemistries .
- Molecular dynamics (MD) : Simulate Li⁺ diffusion pathways in amorphous composites (e.g., polymer electrolytes) to refine synthesis protocols .
- Machine learning : Train models on existing conductivity datasets to predict novel MOF-isopropoxide combinations .
Q. What methodologies validate the mechanistic role of this compound in hybrid solid-liquid electrolytes?
- Operando Raman spectroscopy : Track ligand dissociation and Li⁺ solvation dynamics during charge/discharge cycles .
- Electrochemical quartz crystal microbalance (EQCM) : Quantify mass changes during ion insertion to distinguish Faradaic vs. capacitive processes .
- Solid-state NMR : Use ⁷Li NMR to probe local Li⁺ environments and coordination shifts under bias .
Methodological Guidelines
- Experimental design : Follow the PICOT framework to define Population (e.g., MOF composites), Intervention (doping methods), Comparison (baseline electrolytes), Outcome (conductivity), and Timeframe (cycle stability tests) .
- Data reporting : Adhere to ACS standards for impedance data (include Nyquist plots, equivalent circuits) and purity metrics (e.g., XRD crystallinity ≥95%) .
- Ethical replication : Share synthesis protocols and raw datasets via repositories like Zenodo to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
